molecular formula C22H27NO3 B14669875 Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate CAS No. 37168-43-7

Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate

Cat. No.: B14669875
CAS No.: 37168-43-7
M. Wt: 353.5 g/mol
InChI Key: NCUKICSZOYPWEA-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate is an organic compound with the molecular formula C22H27NO3 It is a derivative of benzoic acid and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate typically involves the reaction of 4-hexoxybenzaldehyde with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{4-hexoxybenzaldehyde} + \text{ethyl 4-aminobenzoate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as reaction time, temperature, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester derivative of benzoic acid.

    Ethyl 4-aminobenzoate: A precursor used in the synthesis of ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate.

    4-Hexoxybenzaldehyde: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

37168-43-7

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C22H27NO3/c1-3-5-6-7-16-26-21-14-8-18(9-15-21)17-23-20-12-10-19(11-13-20)22(24)25-4-2/h8-15,17H,3-7,16H2,1-2H3

InChI Key

NCUKICSZOYPWEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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